N-methyl-1,1-dioxo-N-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,2-benzothiazol-3-amine
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Overview
Description
N-methyl-1,1-dioxo-N-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,2-benzothiazol-3-amine is a complex organic compound that features a benzothiazole core, a piperidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,1-dioxo-N-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,2-benzothiazol-3-amine typically involves multiple steps. One common route includes the following steps:
Formation of the Benzothiazole Core: This can be achieved by reacting 2-aminobenzenethiol with a suitable aldehyde under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzothiazole intermediate.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via a Friedel-Crafts alkylation reaction using a trifluoromethyl benzene derivative.
Final Assembly: The final compound is assembled by coupling the piperidine-benzothiazole intermediate with N-methylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1,1-dioxo-N-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups.
Scientific Research Applications
N-methyl-1,1-dioxo-N-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,2-benzothiazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is investigated for its potential use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-methyl-1,1-dioxo-N-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-bis(trifluoromethanesulfonimide): This compound shares the trifluoromethyl group and sulfonimide functionality but differs in its overall structure and applications.
Benzimidazole Derivatives: These compounds share the benzothiazole core and are known for their diverse biological activities.
Indole Derivatives: Indole derivatives also share a similar aromatic core and are studied for their wide range of biological activities.
Uniqueness
N-methyl-1,1-dioxo-N-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,2-benzothiazol-3-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H22F3N3O2S |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-methyl-1,1-dioxo-N-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C21H22F3N3O2S/c1-26(20-18-4-2-3-5-19(18)30(28,29)25-20)17-10-12-27(13-11-17)14-15-6-8-16(9-7-15)21(22,23)24/h2-9,17H,10-14H2,1H3 |
InChI Key |
ZRYYDHRYCKYPLN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CC2=CC=C(C=C2)C(F)(F)F)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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